Cas no 92222-06-5 (1H-Benzimidazole-5-carboxylicacid, 6-hydroxy-)
1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy-
- 5(Or6)-Benzimidazolecarboxylicacid,6(or5)-hydroxy-(7CI)
- 6-hydroxy-3H-benzimidazole-5-carboxylic acid
- 92222-06-5
- 6-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid
- 5-Hydroxy-1H-benzimidazole-6-carboxylic acid
- DTXSID70735539
- YSCK0504
- SCHEMBL352343
- 5-hydroxy-1H-benzo[d]imidazole-6-carboxylic acid
-
- Inchi: 1S/C8H6N2O3/c11-7-2-6-5(9-3-10-6)1-4(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
- InChI Key: HQFOHVQYKTWMIN-UHFFFAOYSA-N
- SMILES: OC1=CC2=C(C=C1C(=O)O)NC=N2
Computed Properties
- Exact Mass: 178.03784206g/mol
- Monoisotopic Mass: 178.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 86.2Ų
1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061004151-250mg |
5-Hydroxy-1H-benzimidazole-6-carboxylic acid |
92222-06-5 | 98% | 250mg |
$800.57 | 2023-08-31 | |
| Alichem | A061004151-500mg |
5-Hydroxy-1H-benzimidazole-6-carboxylic acid |
92222-06-5 | 98% | 500mg |
$1118.44 | 2023-08-31 | |
| Alichem | A061004151-1g |
5-Hydroxy-1H-benzimidazole-6-carboxylic acid |
92222-06-5 | 98% | 1g |
$1983.77 | 2023-08-31 |
1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy-
Recent Advances in the Study of 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- (CAS: 92222-06-5)
The compound 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- (CAS: 92222-06-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzimidazole core structure, has been investigated for its role in modulating various biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy-, highlighting its improved yield and purity through novel catalytic methods. The research demonstrated that the compound exhibits strong binding affinity to specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. These findings suggest its potential as a scaffold for developing anti-inflammatory and anticancer agents.
Further investigations into the pharmacological profile of 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- have revealed its ability to inhibit key signaling molecules such as NF-κB and STAT3, which are critical in the regulation of immune responses and cell proliferation. In vitro and in vivo studies have shown promising results in reducing tumor growth and inflammation, with minimal cytotoxicity to normal cells. This selective activity underscores its potential as a targeted therapeutic agent.
In addition to its therapeutic potential, recent research has also delved into the compound's pharmacokinetic properties. A 2024 study in the European Journal of Pharmaceutical Sciences reported that 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further preclinical development. The study also identified potential metabolites, providing insights into its metabolic pathways and potential drug-drug interactions.
Despite these advancements, challenges remain in optimizing the compound's efficacy and safety profile. Current research efforts are focused on structural modifications to enhance its potency and reduce off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, 1H-Benzimidazole-5-carboxylicacid, 6-hydroxy- (CAS: 92222-06-5) represents a promising candidate in the development of novel therapeutics. Its unique chemical structure and biological activity make it a valuable subject for ongoing research. Future studies should aim to elucidate its mechanisms of action further and explore its potential in combination therapies. The continued investigation of this compound may pave the way for innovative treatments in oncology and immunology.
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